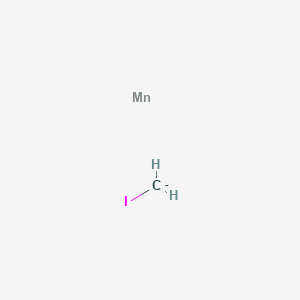![molecular formula C18H18N4O7 B14483891 Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate CAS No. 67031-19-0](/img/structure/B14483891.png)
Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate is an organic compound known for its unique structure and properties. This compound is characterized by the presence of a dinitrophenyl hydrazone moiety, which is often used in various chemical reactions and applications. The compound’s structure includes a methoxyphenyl group and a butanoate ester, making it a versatile molecule in organic synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate typically involves the reaction of (2,4-dinitrophenyl)hydrazine with an appropriate aldehyde or ketone. One common method is the reaction of (2,4-dinitrophenyl)-hydrazine with 4-hydroxybenzaldehyde in ethanol under reflux conditions . The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone moiety under mild conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted hydrazones.
Applications De Recherche Scientifique
Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions makes it useful in studying oxidative stress and related cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenol ethanol hemisolvate
- 2,4-Dinitrophenylhydrazine
- Phenylhydrazine
Uniqueness
Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate is unique due to its combination of a dinitrophenyl hydrazone moiety with a methoxyphenyl group and a butanoate ester. This structure imparts specific chemical reactivity and stability, making it suitable for a wide range of applications in research and industry.
Propriétés
Numéro CAS |
67031-19-0 |
|---|---|
Formule moléculaire |
C18H18N4O7 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate |
InChI |
InChI=1S/C18H18N4O7/c1-28-14-6-3-12(4-7-14)15(18(23)29-2)9-10-19-20-16-8-5-13(21(24)25)11-17(16)22(26)27/h3-8,10-11,15,20H,9H2,1-2H3 |
Clé InChI |
VQRSZYIYOXRQNB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14483826.png)
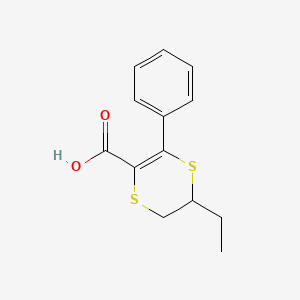
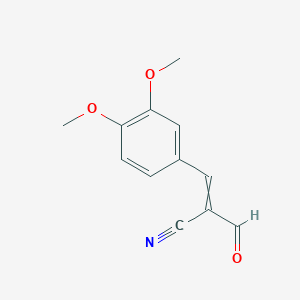
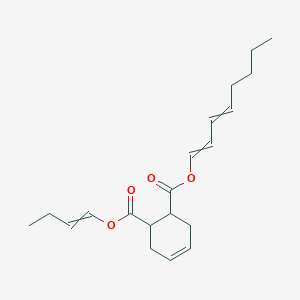
![2,2'-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole)](/img/structure/B14483855.png)
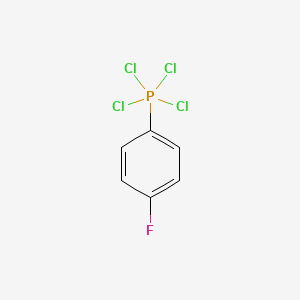
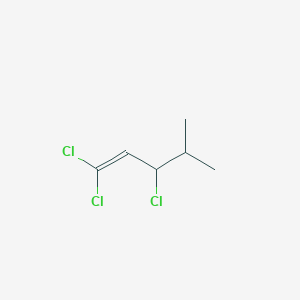
![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)
![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)
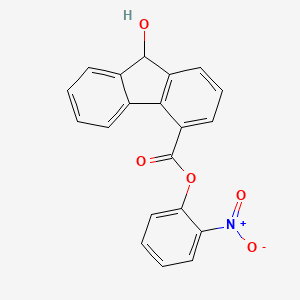
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
